1,3-Dimethylbarbituric acid
Overview
Description
1,3-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrimidine ring. This compound is known for its crystalline structure, which can appear white, cream, or pale yellow. It is soluble in hot water and has a melting point of approximately 121-123°C .
Mechanism of Action
Target of Action
The primary targets of 1,3-Dimethylbarbituric acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which is involved in memory and cognition .
Mode of Action
This compound interacts with AChE and BuChE enzymes, inhibiting their activity . This inhibition results in an increase in the levels of ACh, which can help alleviate the cognitive symptoms of diseases like Alzheimer’s . The inhibition mechanism is of mixed type, meaning the compound interacts with both the catalytic active site (CAS) and the peripheral active site (PAS) of the enzymes .
Biochemical Pathways
The inhibition of AChE and BuChE enzymes leads to an increase in the levels of ACh, affecting the cholinergic pathway . This pathway is involved in numerous cognitive functions, including memory and learning. Therefore, the action of this compound can have significant downstream effects on cognitive function .
Result of Action
The inhibition of AChE and BuChE enzymes by this compound leads to an increase in ACh levels, which can help improve cognitive function . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to undergo a Knoevenagel condensation reaction when exposed to certain wavelengths of light . This suggests that light conditions could potentially affect its stability and efficacy.
Preparation Methods
1,3-Dimethylbarbituric acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1,3-dimethylurea with malonic acid and acetic anhydride in acetic acid.
Industrial Production: The industrial production typically follows the same synthetic routes but on a larger scale, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1,3-Dimethylbarbituric acid undergoes various chemical reactions:
Knoevenagel Condensation: It acts as a catalyst in the Knoevenagel condensation with aromatic aldehydes, forming 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives.
Substitution Reactions: It can react with amines to form barbiturate salts.
Major Products: The major products from these reactions include various heterocyclic compounds and synthetic intermediates.
Scientific Research Applications
1,3-Dimethylbarbituric acid has diverse applications in scientific research:
Comparison with Similar Compounds
1,3-Dimethylbarbituric acid can be compared with other barbituric acid derivatives:
Barbituric Acid: Unlike this compound, barbituric acid lacks the methyl groups at the 1 and 3 positions, which affects its reactivity and applications.
5,5-Dimethylbarbituric Acid: This compound has methyl groups at the 5 positions, making it structurally different and leading to different chemical properties and uses.
Properties
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSASNKOFCZVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061115 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-42-6 | |
Record name | Dimethylbarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylbarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Dimethylbarbituric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dimethylbarbituric acid?
A1: The molecular formula of this compound is C6H8N2O3, and its molecular weight is 156.14 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ infrared (IR), Raman, 1H NMR, and 13C NMR spectroscopy for the structural characterization of DMBA. [, , , ]
Q3: How does the solubility of this compound vary with temperature?
A3: DMBA exhibits moderate solubility in water, with a solubility of 60 g/L at 20°C. []
Q4: Does this compound exhibit any notable phase transitions?
A4: Studies have investigated the phase transition behavior of dimeric liquid crystals derived from DMBA, revealing the presence of smectic A and nematic phases depending on the length of the attached spacer and terminal chains. []
Q5: Can this compound be used in multicomponent reactions?
A5: Yes, DMBA is a valuable reagent in multicomponent reactions, especially for rapidly generating libraries of potentially bioactive molecules. [, , , ]
Q6: Are there any examples of metal-catalyzed reactions involving this compound?
A6: Yes, researchers have utilized copper(I) complexes of DMBA-modified SBA-15 as heterogeneous catalysts for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and substituted imidazoles. [] Additionally, ZrOCl2/nano TiO2 efficiently catalyzes the preparation of naphtho[1′,2′:5,6]pyrano[2,3-d]pyrimidine derivatives from aldehydes, β-naphthol, and DMBA. []
Q7: How does this compound participate in heterocyclic synthesis?
A7: DMBA serves as a versatile building block for synthesizing diverse heterocyclic compounds, including pyranopyrimidines, pyrrolopyrimidines, pyrazolopyrimidines, and spiro-benzoquinolines. [, , , , , , , ]
Q8: Have there been any computational studies on this compound?
A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and HOMO-LUMO energies of DMBA. [, ] These studies provide insights into its electronic properties and reactivity.
Q9: How do structural modifications of this compound affect its reactivity?
A9: Introducing electron-withdrawing groups at the 5-position of DMBA generally enhances its reactivity in reactions like Knoevenagel condensation. [, ] For example, 5-arylidene derivatives of DMBA react faster in hetero-Diels-Alder cycloadditions with vinyl thioethers compared to the parent compound. []
Q10: How can the stability of this compound be improved?
A10: While specific formulation strategies for DMBA are not extensively reported in the provided literature, researchers generally recommend storing the reagent in a cool, dry place in a tightly closed container to prevent degradation. []
Q11: What analytical techniques are used to monitor reactions involving this compound?
A11: Researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving DMBA and analyze the reaction mixtures. [, ]
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